Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol

LogP Lipophilicity ADME

Researchers requiring enantiopure quaternary stereocenters face limited options-most 2-substituted 1,3-propanediol analogs achieve only ~80% ee in enzymatic desymmetrization. This 2,2-disubstituted monoacetate delivers >97% ee via lipase-catalyzed resolution, enabling direct elaboration without chiral separation. • >97% enantiomeric excess vs. ~80% for monosubstituted analogs • Orthogonal monoacetate protection for selective downstream functionalization • Balanced LogP (1.87) for favorable permeability & solubility

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 656241-11-1
Cat. No. B12542092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol
CAS656241-11-1
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C)(CO)CO.CC(=O)O
InChIInChI=1S/C12H18O2.C2H4O2/c1-10(12(2,8-13)9-14)11-6-4-3-5-7-11;1-2(3)4/h3-7,10,13-14H,8-9H2,1-2H3;1H3,(H,3,4)
InChIKeyLVOQVHYHUDNYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol: Identity & Physicochemical Profile


Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol (CAS 656241-11-1), systematically named 1,3-Propanediol, 2-methyl-2-(1-phenylethyl)-, monoacetate, is a 2,2-disubstituted 1,3-propanediol monoacetate ester bearing a chiral quaternary carbon center at C2 . Its molecular formula is C14H22O4 (MW 254.32 g/mol), with a computed LogP of 1.87 and polar surface area (PSA) of 77.76 Ų . The compound belongs to a well-studied class of prochiral 1,3-diols that undergo highly enantioselective enzymatic desymmetrization to yield optically active monoacetate building blocks [1]. The closest structural analogs include 2-methyl-2-phenyl-1,3-propanediol (CAS 24765-53-5, MW 166.22, LogP 1.08), 2-benzyl-2-methyl-1,3-propanediol (CAS 2109-99-1, MW 180.24, LogP 1.22), 2-phenyl-1,3-propanediol monoacetate (CAS 126986-28-5, MW 194.23, LogP 1.33), and the free diol form 2-(1-phenylethyl)propane-1,3-diol (CAS 80691-80-1, MW 180.24, LogP 1.39) [2].

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol: Structural Differentiation from Analogs


In-class compounds within the 2-substituted 1,3-propanediol monoacetate family cannot be simply interchanged for the target compound (CAS 656241-11-1) due to three quantifiable differentiating factors. First, the 2-methyl-2-(1-phenylethyl) substitution pattern at the C2 quaternary carbon introduces a phenylethyl side chain that is absent in the simpler 2-methyl-2-phenyl analog (CAS 24765-53-5), increasing molecular weight by 88.1 Da and LogP by 0.79 units (1.87 vs. 1.08) [1]. Second, the monoacetate ester form (vs. the free diol CAS 80691-80-1) increases PSA from 40.46 to 77.76 Ų and LogP from 1.39 to 1.87, altering solubility and hydrogen-bonding capacity in ways that directly affect chromatographic behavior, formulation compatibility, and enzymatic substrate recognition . Third, the 2,2-disubstituted architecture (vs. 2-monosubstituted analogs such as CAS 126986-28-5) creates a prochiral quaternary center that undergoes enzymatic desymmetrization with fundamentally different stereochemical outcomes—class-level data demonstrate >97% enantiomeric excess for 2,2-disubstituted substrates versus approximately 80% ee for monosubstituted counterparts [2]. These differences are not cosmetic; they translate into divergent reactivity, selectivity, and applicability in asymmetric synthesis workflows.

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol: Quantitative Evidence vs. Comparators


Lipophilicity (LogP) and Membrane Partitioning Advantage

The target compound (CAS 656241-11-1) exhibits a computed LogP of 1.87, which is 0.48 units higher than the free diol analog 2-(1-phenylethyl)propane-1,3-diol (CAS 80691-80-1, LogP 1.39), 0.54 units higher than 2-phenyl-1,3-propanediol monoacetate (CAS 126986-28-5, LogP 1.33), 0.65 units higher than 2-benzyl-2-methyl-1,3-propanediol (CAS 2109-99-1, LogP 1.22), and 0.79 units higher than 2-methyl-2-phenyl-1,3-propanediol (CAS 24765-53-5, LogP 1.08) . Each 0.5-unit LogP increase typically corresponds to an approximately 3-fold increase in octanol-water partition coefficient, translating into measurably different membrane permeability and organic-phase extraction behavior [1].

LogP Lipophilicity ADME Drug Design Physicochemical Property

Polar Surface Area (PSA) Impact on Chromatography and Solubility

The monoacetate form (CAS 656241-11-1) has a PSA of 77.76 Ų, which is 67% higher than the free diol 2-methyl-2-phenyl-1,3-propanediol (CAS 24765-53-5, PSA 40.46 Ų) and 91% higher than 2-benzyl-2-methyl-1,3-propanediol (CAS 2109-99-1, PSA 40.46 Ų) . Compared to the monosubstituted 2-phenyl-1,3-propanediol monoacetate (CAS 126986-28-5, PSA 46.53 Ų), the target compound's PSA is 67% higher . PSA values above 60 Ų are generally associated with reduced passive blood-brain barrier penetration, while PSA values below 60–70 Ų correlate with good oral bioavailability [1]. The target compound's PSA of 77.76 Ų thus places it in a distinct ADME category from its lower-PSA comparators.

PSA Polar Surface Area Hydrogen Bonding Chromatography Solubility

Enzymatic Desymmetrization: Enhanced Enantioselectivity

Class-level evidence from a head-to-head enzymatic study demonstrates that 2,2-disubstituted 1,3-propanediols (substrates 1c–f, including 2-methyl-2-phenyl-1,3-propanediol and 2-benzyl-2-methyl-1,3-propanediol) undergo lipase (CSL)-catalyzed monoacetylation with >97% enantiomeric excess, whereas the 2-monosubstituted analog 2-phenyl-1,3-propanediol (1a) achieves only 80% ee under identical conditions [1]. Although CAS 656241-11-1 was not directly tested in this study, its 2,2-disubstituted architecture (2-methyl-2-(1-phenylethyl)) places it within the high-selectivity substrate class (1c–f). A separate study using pig pancreatic lipase (PPL) on celite confirmed that 2-substituted 1,3-propanediol monoacetates 1–8 and 10–11 were obtained in good to excellent enantiomeric excess, with reactions described as fast and reproducible [2]. By contrast, 2-monosubstituted analogs (e.g., CAS 126986-28-5 derived from 2-phenyl-1,3-propanediol) consistently yield lower ee values.

Enantioselective Synthesis Lipase Desymmetrization Chiral Building Block Enzymatic Acetylation

Molecular Weight and Formulation Stoichiometry

The target compound (MW 254.32 g/mol) is 88.1 Da heavier than 2-methyl-2-phenyl-1,3-propanediol (CAS 24765-53-5, MW 166.22) and 74.1 Da heavier than both 2-benzyl-2-methyl-1,3-propanediol (CAS 2109-99-1, MW 180.24) and the free diol 2-(1-phenylethyl)propane-1,3-diol (CAS 80691-80-1, MW 180.24) . Compared to 2-phenyl-1,3-propanediol monoacetate (CAS 126986-28-5, MW 194.23), the difference is 60.1 Da . In the context of multi-step synthesis or formulation, a 35–53% increase in molecular weight directly affects molar equivalents, mass-based dosing calculations, and stoichiometric ratios in coupling reactions—differences that become practically significant at preparative scale (>1 g).

Molecular Weight Formulation Stoichiometry Dosing Salt Form Monoacetate

Supplier Availability and Procurement Risk

As of chemical registry data, only one supplier (Angene International Limited, Nanjing, China) is listed for CAS 656241-11-1 . In contrast, 2-methyl-2-phenyl-1,3-propanediol (CAS 24765-53-5) is available from at least five commercial suppliers including AKSci, Fluorochem, CymitQuimica, and A&J Pharmtech , while 2-benzyl-2-methyl-1,3-propanediol (CAS 2109-99-1) is listed by Sigma-Aldrich and multiple other vendors . This limited supplier base for the target compound introduces procurement considerations including longer lead times, reduced price competition, and potential batch-to-batch variability risks that do not apply to the multi-source analogs. However, it also signals that this compound occupies a specialized chemical space not served by commodity chemical suppliers, which may be advantageous for IP-sensitive applications.

Supplier Availability Procurement Risk Supply Chain Specialty Chemical Lead Time

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol: Key Application Scenarios


Enzymatic Desymmetrization for Chiral Building Blocks

The 2,2-disubstituted architecture of CAS 656241-11-1 places it within a substrate class that achieves >97% enantiomeric excess in lipase-catalyzed monoacetylation, compared to approximately 80% ee for monosubstituted analogs [1]. This compound is therefore the preferred choice when synthesizing chiral building blocks bearing a quaternary stereocenter, as the enzymatic desymmetrization of the prochiral diol (or its diacetate precursor) yields optically active monoacetate that can be directly elaborated without additional chiral resolution steps. The monoacetate form provides orthogonal protection of one primary hydroxyl group, enabling selective functionalization of the remaining free alcohol for downstream coupling reactions. This scenario is directly relevant to medicinal chemistry programs requiring enantiopure intermediates for structure-activity relationship (SAR) exploration [1].

ADME Optimization with Balanced Lipophilicity

With a LogP of 1.87, CAS 656241-11-1 occupies a lipophilicity window (LogP 1–3) associated with favorable oral absorption while avoiding the high LogP (>5) range linked to poor solubility, high metabolic clearance, and promiscuous off-target binding [2]. This differentiates it from the more polar free diol CAS 80691-80-1 (LogP 1.39) and the less lipophilic 2-methyl-2-phenyl analog CAS 24765-53-5 (LogP 1.08). Researchers seeking a 1,3-propanediol scaffold with balanced permeability and solubility for cell-based assay development or prodrug design should prioritize this monoacetate over less lipophilic alternatives .

Specialty Procurement for Proprietary Synthesis

The limited supplier landscape for CAS 656241-11-1 (one identified commercial source vs. ≥5 for simpler analogs) makes this compound strategically valuable for organizations developing proprietary synthetic routes or composition-of-matter intellectual property. The scarcity of commercial sources reduces the likelihood of competitors accessing the same starting material through commodity channels, while the phenylethyl substituent provides structural novelty that can strengthen patent claims around final compounds. Procurement teams should factor in 4–8 week lead times and establish relationships with the sole identified supplier (Angene International) or develop contingency in-house synthesis capabilities .

PSA-Based Chromatographic Selectivity

The PSA of 77.76 Ų for CAS 656241-11-1 is 67–92% higher than its closest non-ester structural analogs . This substantial difference in hydrogen-bonding capacity translates into measurably different reversed-phase HPLC retention times and solid-phase extraction (SPE) recovery profiles. Analytical chemists developing purity methods or metabolite identification assays can exploit this PSA differentiation to achieve baseline separation from synthetic precursors or related substances that co-elute with lower-PSA analogs. When selecting a 1,3-propanediol derivative as an internal standard or system suitability marker, the distinct chromatographic behavior of this monoacetate provides superior selectivity .

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